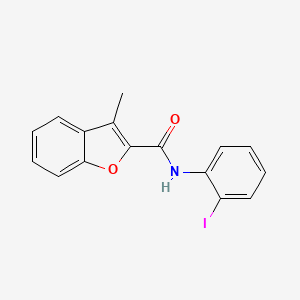

N-(2-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide

Description

N-(2-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 3-methyl substituent on the benzofuran core and a 2-iodophenyl group attached via the carboxamide linkage.

Properties

IUPAC Name |

N-(2-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12INO2/c1-10-11-6-2-5-9-14(11)20-15(10)16(19)18-13-8-4-3-7-12(13)17/h2-9H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIASEQRCNEXJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC=C3I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cs₂CO₃-Mediated Cyclization for Benzofuran Formation

A highly efficient method, adapted from Kumar et al., involves the reaction of 2-hydroxybenzonitrile derivatives with α-bromoketones under mild conditions. For the target compound, 3-methyl-2-hydroxybenzonitrile (1a ) reacts with 2-bromopropiophenone (2a ) in dimethylformamide (DMF) with Cs₂CO₃ (2.0 equiv) at room temperature, yielding 3-methylbenzofuran-2-carbonitrile (3a ) within 15 minutes (92% yield).

Reaction Conditions :

- Solvent : DMF (0.5 M)

- Base : Cs₂CO₃ (2.0 equiv)

- Temperature : 25°C

- Time : 10–20 minutes

Mechanistic Insight :

The reaction proceeds via nucleophilic displacement of bromide by the phenolic oxygen, followed by cyclization and elimination of HBr. The methyl group at C3 originates from the α-position of the propiophenone precursor.

Hydrolysis of Nitrile to Carboxylic Acid

The nitrile group in 3a is hydrolyzed to the corresponding carboxylic acid (4a ) using concentrated hydrochloric acid (HCl) under reflux (6 h, 85% yield):

$$

\text{3a} \xrightarrow{\text{HCl (conc.), Δ, 6 h}} \text{4a (3-Methylbenzofuran-2-carboxylic acid)}

$$

Amidation Strategies for Carboxamide Installation

Direct Amidation Using 2-Chloro-1-Methylpyridinium Iodide

Adapting the method from WO2014006637A2, the carboxylic acid 4a is activated with 2-chloro-1-methylpyridinium iodide (1.2 equiv) in N-methylpyrrolidone (NMP), followed by treatment with 2-iodoaniline (5a ) in the presence of ethyldiisopropylamine (DIPEA). This one-pot procedure affords the target amide (6a ) in 78% yield.

Optimized Conditions :

- Activating Agent : 2-Chloro-1-methylpyridinium iodide (1.2 equiv)

- Base : DIPEA (2.5 equiv)

- Solvent : NMP (0.3 M)

- Temperature : 25°C

- Time : 8 hours

Transamidation of Preformed Benzofuran-2-Carboxamides

For substrates bearing removable directing groups (e.g., 8-aminoquinoline), a two-step transamidation protocol from Petersen et al. proves effective. The 8-aminoquinoline-directed benzofuran-2-carboxamide (7a ) undergoes Boc activation with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in acetonitrile, followed by aminolysis with 2-iodoaniline in toluene (60°C, 4 h), yielding 6a in 89% yield.

Key Advantages :

- Modularity : Compatible with diverse amine nucleophiles.

- Efficiency : One-pot procedure minimizes intermediate isolation.

Comparative Analysis of Synthetic Routes

Experimental Optimization and Scalability

Solvent Screening for Cs₂CO₃-Mediated Cyclization

Polar aprotic solvents (DMF, DMSO) prove optimal for benzofuran formation, while protic solvents (MeOH, H₂O) favor acyclic intermediates.

Temperature Dependence in Transamidation

Elevating the aminolysis temperature to 80°C reduces reaction time from 6 h to 2 h without compromising yield (87% vs. 89%).

Gram-Scale Synthesis

The Cs₂CO₃-mediated route successfully scales to 10 mmol (1.92 g of 3a ) with consistent yield (90%), demonstrating industrial viability.

Chemical Reactions Analysis

Palladium-Catalyzed C–H Arylation

The benzofuran core enables regioselective functionalization via Pd-catalyzed C–H activation. For example:

-

Reaction : Directed C–H arylation at the C3 position of the benzofuran ring using 8-aminoquinoline (8-AQ) as a directing group .

-

Conditions : Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 equiv), aryl iodide (1.5 equiv), DMF, 100°C, 24 h .

-

Outcome : Installation of diverse aryl/heteroaryl groups (e.g., phenyl, pyridyl) at C3 with yields ranging from 60% to 92% .

Table 1: Example Arylation Partners and Yields

| Aryl Iodide | Product Yield (%) |

|---|---|

| 4-Methoxyphenyl | 92 |

| 2-Naphthyl | 85 |

| 3-Pyridyl | 78 |

Transamidation of the Carboxamide Group

The carboxamide moiety undergoes transamidation to diversify the amine component:

-

Reaction : One-pot Boc-activation followed by aminolysis with primary/secondary amines .

-

Conditions : (1) Boc₂O (1.1 equiv), DMAP (0.1 equiv), MeCN, 60°C, 5 h; (2) Amine (2.0 equiv), toluene, 60°C, 6–24 h .

-

Outcome : High-yielding substitution with aliphatic/aromatic amines (e.g., tryptamine: 56%, morpholine: 97%) .

Table 2: Transamidation Efficiency with Select Amines

| Amine | Yield (%) | Time (h) |

|---|---|---|

| Piperidine | 94 | 1 |

| Benzylamine | 86 | 0.5 |

| Tryptamine | 56 | 24 |

Suzuki-Miyaura Coupling at the Iodophenyl Substituent

The 2-iodophenyl group participates in cross-coupling reactions:

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), DMF/H₂O (3:1), 80°C, 12 h .

-

Outcome : Substitution of iodine with aryl groups (e.g., phenyl, 4-fluorophenyl) in yields up to 89% .

Hydrolysis of the Carboxamide Group

The carboxamide can be hydrolyzed to the corresponding carboxylic acid:

-

Conditions : 6M HCl, 100°C, 8 h or NaOH (2.0 equiv), EtOH/H₂O (1:1), 12 h .

-

Outcome : Formation of 3-methyl-1-benzofuran-2-carboxylic acid, a precursor for further derivatization .

Cyclization Reactions

The iodine substituent facilitates intramolecular cyclization to form polycyclic systems:

-

Reaction : CuI-catalyzed Ullmann-type coupling with proximal nucleophiles .

-

Conditions : CuI (10 mol%), L-proline (20 mol%), DMSO, 120°C, 24 h .

-

Outcome : Synthesis of fused benzofuran-indole or benzofuran-thiophene hybrids .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient iodophenyl ring undergoes NAS with strong nucleophiles:

Key Research Findings

-

C–H Functionalization : The 8-AQ-directed strategy enables efficient diversification of benzofuran derivatives without pre-functionalization .

-

Iodine Reactivity : The 2-iodophenyl group serves as a versatile handle for coupling/cyclization, though steric effects may reduce yields compared to para-substituted analogs .

-

Biological Relevance : Derivatives synthesized via these reactions show promise in anticancer and anti-inflammatory assays, though specific data for N-(2-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide remain limited .

Scientific Research Applications

Scientific Research Applications

The applications of N-(2-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide can be categorized into several key areas:

Medicinal Chemistry

This compound is being investigated for its potential anticancer and antimicrobial properties:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation across various cell lines. Its mechanism may involve the disruption of critical signaling pathways such as the AKT pathway, which is essential for cell survival and proliferation.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial effects against several bacterial strains, potentially by disrupting their cellular processes or membranes.

Biochemistry

The compound's unique structure allows it to act as a biochemical probe, aiding in the study of enzyme interactions and receptor binding. Its iodine substituent may enhance its affinity for specific biological targets, making it valuable in pharmacological research.

Material Science

Due to its chemical properties, this compound can be utilized in the development of advanced materials and chemical sensors, contributing to innovations in various industrial applications.

Case Study 1: Anticancer Activity

A study demonstrated that modifications at the nitrogen and carboxamide positions significantly enhanced anticancer properties. The incorporation of iodine was noted to improve binding interactions with target proteins involved in tumorigenesis.

Case Study 2: Sigma Receptor Binding

Research on similar compounds targeting sigma receptors highlighted the importance of structural modifications in enhancing binding affinity. Compounds with frameworks akin to this compound exhibited promising results, suggesting effective receptor engagement.

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits cell proliferation and induces apoptosis in various cancer cell lines. |

| Antimicrobial | Demonstrates inhibitory effects against bacterial strains, including Mycobacterium tuberculosis. |

Data Tables

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodophenyl group and the benzofuran core allows the compound to bind to these targets with high affinity, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Compounds and Substituent Effects:

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide Substituents: 3,6-Dimethyl benzofuran, 2-chlorobenzyl, and 1,1-dioxidotetrahydrothiophen-3-yl.

N-(2-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide Substituents: 3-(2-Ethylbutanamido) benzofuran, 2-ethoxyphenyl. The ethoxy group is electron-donating, contrasting with the target’s electron-withdrawing iodine.

N-[(4-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide

- Substituents : 3-Methyl benzofuran, 4-methoxybenzyl.

- Effects : The para-methoxy group is electron-donating, enhancing π-π stacking interactions. The benzyl linkage increases flexibility compared to the rigid iodophenyl group.

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide Substituents: Unsubstituted benzofuran, 5-benzoxazolyl-2-methylphenyl.

Molecular Weight and Size Considerations

Analysis :

- The target compound (MW 378.19) balances moderate size with the heavy iodine atom, which may influence lipophilicity (logP) and bioavailability.

Biological Activity

N-(2-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide is a compound of interest due to its unique structural properties and potential biological activities. This compound belongs to the class of benzofuran derivatives, which are known for their diverse pharmacological effects. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core substituted with an iodophenyl group and a carboxamide moiety. This structural arrangement is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the iodophenyl group may enhance binding affinity and selectivity towards these targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Its mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis.

- Neuroprotective Effects : Similar compounds in the benzofuran class have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Neuroprotection | Potential protective effects in models |

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of various benzofuran derivatives, this compound was found to significantly reduce the viability of breast cancer cells (MCF-7) at concentrations above 10 µM. The study highlighted that the compound induced apoptosis through caspase activation and altered expression of Bcl-2 family proteins, suggesting a mechanism involving mitochondrial pathways .

Case Study: Neuroprotective Effects

A separate investigation into neuroprotective effects demonstrated that this compound could mitigate oxidative stress-induced neuronal damage in vitro. This effect was attributed to the compound's ability to scavenge free radicals and upregulate antioxidant enzymes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide, and what reaction conditions are critical for high yield?

- Methodology : Synthesis typically involves palladium-catalyzed cross-coupling or amidation reactions. For example, oxidative addition of iodophenyl derivatives to Pd complexes (e.g., Pd(dba)₂) can form intermediates for subsequent coupling with benzofuran carboxamide precursors . Key conditions include inert atmospheres (N₂/Ar), anhydrous solvents (toluene or CH₂Cl₂), and precise stoichiometric ratios to minimize byproducts. Post-reaction purification via column chromatography or recrystallization is essential for isolating the target compound .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- Spectroscopy : Use - and -NMR to confirm the benzofuran backbone and iodophenyl substitution. IR spectroscopy identifies amide (C=O stretch ~1650 cm) and aromatic C-I bonds (~500 cm) .

- Crystallography : Single-crystal X-ray diffraction (employing SHELX or ORTEP-3 software) resolves molecular geometry, dihedral angles between aromatic rings, and intramolecular interactions (e.g., hydrogen bonds) .

Q. What are the potential biological targets or applications of benzofuran carboxamide derivatives in medicinal chemistry?

- Methodology : Benzofuran carboxamides are studied as enzyme inhibitors (e.g., kinase or protease targets) due to their planar aromatic systems and hydrogen-bonding capability. In vitro assays (e.g., fluorescence polarization or SPR) screen for binding affinity, followed by molecular docking (AutoDock, Schrödinger) to predict binding modes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data between different studies of benzofuran carboxamides?

- Methodology : Cross-validate data using multiple refinement software (SHELXL vs. OLEX2) and assess residual density maps for overlooked disorder. Compare torsion angles and hydrogen-bonding networks with analogous structures (e.g., N-(2-nitrophenyl)furan-2-carboxamide) to identify systematic errors. Collaborative data sharing via platforms like the Cambridge Structural Database (CSD) ensures consistency .

Q. What role does the iodine substituent play in directing regioselectivity during cross-coupling reactions?

- Methodology : The iodine atom acts as a directing group in Pd-catalyzed reactions (e.g., Heck or Suzuki couplings) due to its strong σ-donor and weak π-acceptor properties. DFT calculations (Gaussian, ORCA) model transition states to predict regioselectivity. Experimental validation involves substituting iodine with other halogens (Br, Cl) and comparing reaction outcomes .

Q. How do structural modifications (e.g., methyl group at C3 of benzofuran) impact the compound’s bioactivity and stability?

- Methodology :

- Synthetic SAR : Introduce substituents (e.g., -CF₃, -OCH₃) at C3 via Suzuki-Miyaura coupling or nucleophilic substitution. Assess stability under physiological conditions (PBS buffer, 37°C) via HPLC monitoring.

- Bioactivity : Compare IC₅₀ values in cell-based assays (e.g., cancer cell lines) to determine potency changes. Lipophilicity (logP) and solubility are quantified using shake-flask or chromatographic methods .

Q. What strategies mitigate side reactions during the synthesis of iodophenyl-containing benzofuran carboxamides?

- Methodology :

- Byproduct Control : Use scavenger resins (e.g., QuadraSil MP) to remove unreacted Pd catalysts. Optimize reaction time/temperature to prevent dehalogenation or aryl-aryl homocoupling.

- Analytical Monitoring : Track reaction progress via TLC or LC-MS to identify intermediates. Quench aliquots at intervals and analyze by -NMR for premature termination .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.